![molecular formula C20H20N6O3 B14930466 N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930466.png)
N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyaniline with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the aromatic rings or the pyrazole moiety to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in cell signaling pathways .
Medicine
In medicine, this compound is being explored for its therapeutic potential. It has demonstrated activity against certain cancer cell lines and is being investigated for its role in treating inflammatory diseases .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It primarily acts by inhibiting enzymes such as kinases, which play a crucial role in cell signaling and regulation. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: Shares a similar pyrazole core but differs in the substituents on the aromatic ring.
N-(3,5-dimethoxyphenyl)-N’-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine: Another related compound with a different heterocyclic system.
Uniqueness
What sets N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20N6O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H20N6O3/c1-12-14(11-22-25(12)2)16-7-8-21-19-10-15(24-26(16)19)20(27)23-13-5-6-17(28-3)18(9-13)29-4/h5-11H,1-4H3,(H,23,27) |
InChI Key |
OKVXKSACUCGQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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